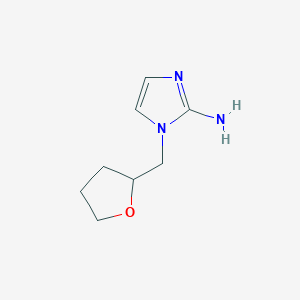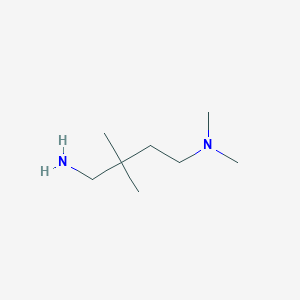
(4-Amino-3,3-dimethylbutyl)dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-3,3-dimethylbutyl)dimethylamine is an organic compound with the molecular formula C8H20N2. It is a derivative of butylamine, characterized by the presence of an amino group and two methyl groups attached to the butyl chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3,3-dimethylbutyl)dimethylamine typically involves the alkylation of dimethylamine with 4-amino-3,3-dimethylbutyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions: (4-Amino-3,3-dimethylbutyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides or amides.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
(4-Amino-3,3-dimethylbutyl)dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (4-Amino-3,3-dimethylbutyl)dimethylamine involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the compound can interact with cell membranes, affecting their permeability and function.
類似化合物との比較
1,3-Dimethylbutylamine: Structurally similar but with different functional groups.
4-Amino-2-methylpentane: Another derivative of butylamine with distinct properties.
Uniqueness: (4-Amino-3,3-dimethylbutyl)dimethylamine is unique due to its specific arrangement of amino and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C8H20N2 |
|---|---|
分子量 |
144.26 g/mol |
IUPAC名 |
N',N',2,2-tetramethylbutane-1,4-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(2,7-9)5-6-10(3)4/h5-7,9H2,1-4H3 |
InChIキー |
ZTPBYQKYOGEAMO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCN(C)C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13324314.png)

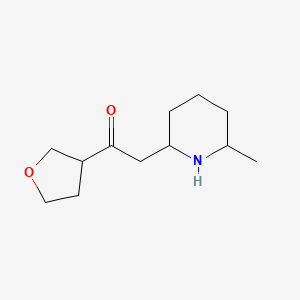
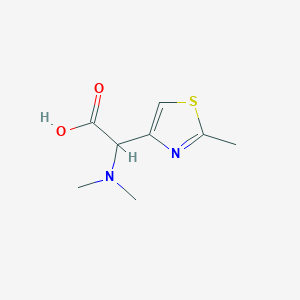
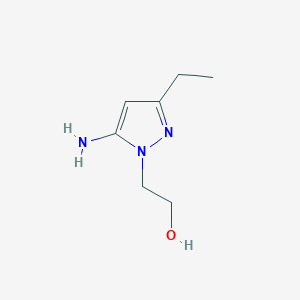
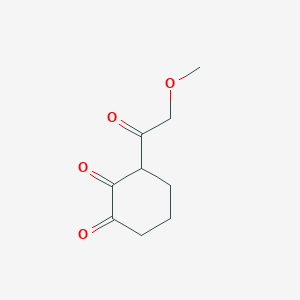

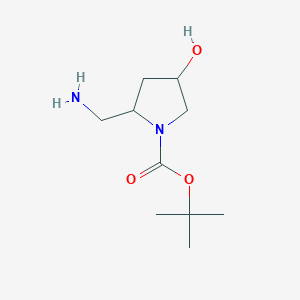
![6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13324343.png)
![[2-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13324363.png)
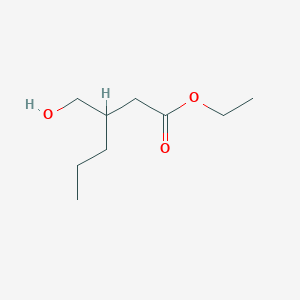
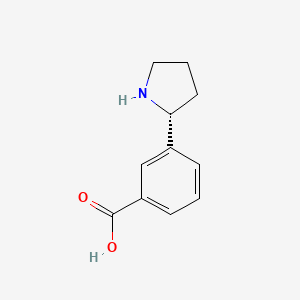
![7-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13324379.png)
